![molecular formula C10H9NO5 B12861322 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction between 2-aminophenol and thiourea at elevated temperatures, followed by further reactions with methyl chloroacetate in methanol under reflux conditions . Another approach involves the use of β-hydroxy amides, which are cyclized to oxazolines using reagents like Deoxo-Fluor® and then oxidized to oxazoles using manganese dioxide .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, are used to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form oxazoles, and it can also participate in cycloaddition reactions due to the presence of electron-donating substituents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Deoxo-Fluor®, manganese dioxide, and various catalytic systems. The conditions for these reactions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound is also used in industrial applications, such as the development of new materials and catalysts .
Mecanismo De Acción
The exact mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole is not well-documented. like other benzoxazole derivatives, it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole include other benzoxazole derivatives, such as benzoxazole-2-thiol and various oxazole-based molecules . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the carboxy(hydroxy)methyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
2-hydroxy-2-(5-methoxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-15-5-2-3-7-6(4-5)11-9(16-7)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14) |
Clave InChI |
NKNWKDVYESHOHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


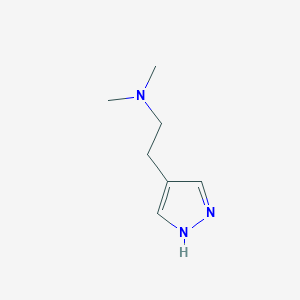
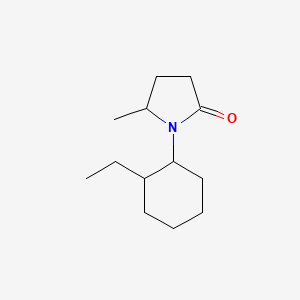
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
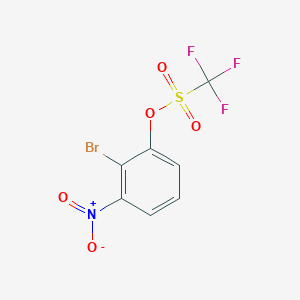
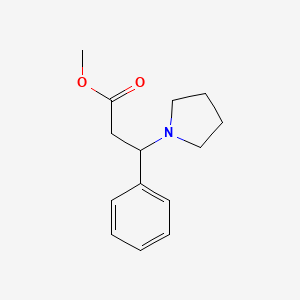

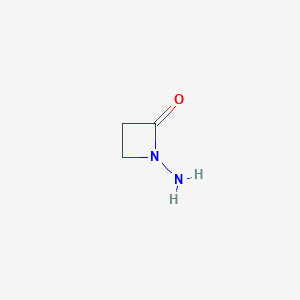
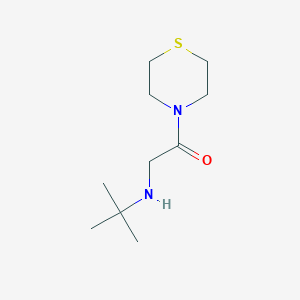

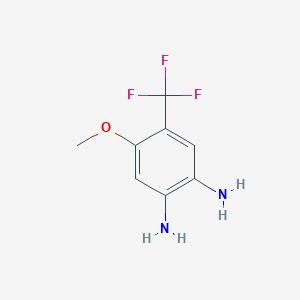
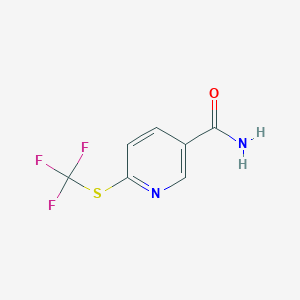

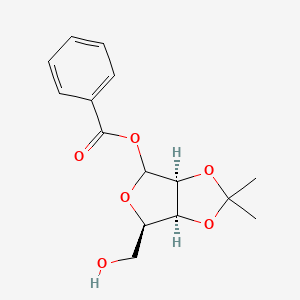
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
